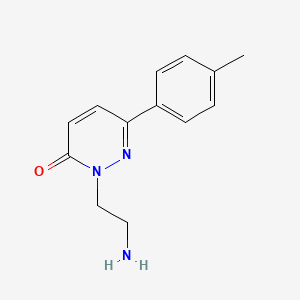

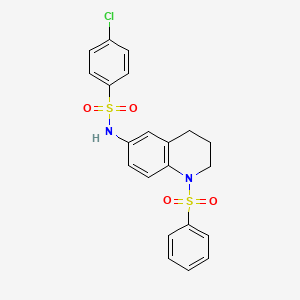

2-(2-aminoethyl)-6-(p-tolyl)pyridazin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

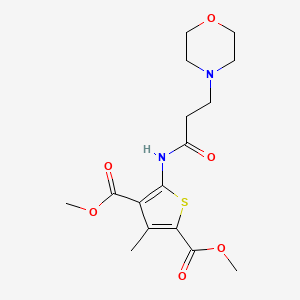

The compound “2-(2-aminoethyl)-6-(p-tolyl)pyridazin-3(2H)-one” is a heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .

Synthesis Analysis

The synthesis of such compounds often involves the creation of a heterocyclic ring, which can be achieved through various methods depending on the specific atoms involved in the ring .Molecular Structure Analysis

The molecular structure of a compound like this would involve a pyridazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present in the molecule. For example, the aminoethyl group might be involved in reactions with acids or bases .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents .Scientific Research Applications

Chemical Synthesis and Pharmacological Potential

Heterocyclic Compounds Synthesis

This compound has been used as a precursor for creating novel heterocyclic compounds, such as pyrazolo[3,4-d]-pyrimidines, which are anticipated to have considerable chemical and pharmacological activities. The research demonstrates the versatility of pyridazinone derivatives in synthesizing complex molecules with potential for therapeutic applications (Eljazi I. Al-Afaleq & S. Abubshait, 2001).

Platelet Aggregation Inhibitors

Pyridazinone derivatives have been explored for their potential as platelet aggregation inhibitors. This application is crucial in the development of new therapies for preventing thrombotic diseases. The modifications of the pyridazinone nucleus have led to the identification of compounds with promising inhibitory effects on platelet aggregation (I. Estevez, E. Raviña, & E. Sotelo, 1998).

Agricultural Chemistry

- Herbicide Development: Research into pyridazinone derivatives has also extended into the agricultural sector, particularly in the development of herbicides. Pyridazinone compounds have been found to inhibit photosynthesis in plants, thereby acting as effective herbicides. This property is vital for the development of new agricultural chemicals that are more efficient and environmentally friendly (J. L. Hilton et al., 1969).

Material Science

- Organic Electronics and Functional Materials: The synthesis and functionalization of pyridazinone derivatives open up pathways for their use in organic electronics and other advanced materials. Their chemical structure allows for various modifications, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices (G. Pattison et al., 2009).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(2-aminoethyl)-6-(4-methylphenyl)pyridazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-10-2-4-11(5-3-10)12-6-7-13(17)16(15-12)9-8-14/h2-7H,8-9,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVPTVJDUIFDIBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-aminoethyl)-6-(p-tolyl)pyridazin-3(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5E)-3-ethyl-5-[(3-phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2365574.png)

![2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2365577.png)

![7-Ethyl-3-methyl-8-[4-(2-phenylethyl)piperazinyl]-1,3,7-trihydropurine-2,6-dio ne](/img/structure/B2365578.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2365583.png)

![1-(4-Phenylpiperazin-1-yl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone](/img/structure/B2365586.png)

![N-cyclopentyl-1-((2,5-dimethylbenzyl)thio)-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2365589.png)

![1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2365596.png)